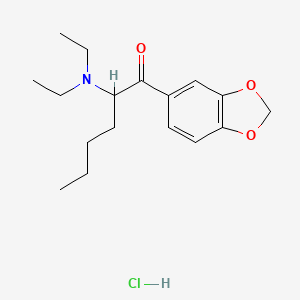

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride

Übersicht

Beschreibung

N,N-diethyl Hexylone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals known for their stimulant properties, often found in substances used for research and forensic applications . The compound’s formal name is 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride .

Vorbereitungsmethoden

The synthesis of N,N-diethyl Hexylone (hydrochloride) involves several steps, typically starting with the preparation of the benzodioxole ring, followed by the introduction of the hexanone moiety and the diethylamino group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

The purity of the final product is typically ensured through recrystallization and other purification techniques .

Analyse Chemischer Reaktionen

N,N-Diethylhexylon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Benzodioxolring oder am Hexanon-Molekül stattfinden und zur Bildung entsprechender oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Hexanon-Molekül angreifen und sie in einen Alkohol umwandeln.

Substitution: Die Diethylaminogruppe kann Substitutionsreaktionen eingehen, bei denen andere funktionelle Gruppen die Diethylaminogruppe ersetzen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

One of the primary applications of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone is in forensic toxicology. It is categorized as a cathinone analog and is often analyzed in biological samples to detect its presence in cases of drug abuse and poisoning. The compound's structural similarities to other psychoactive substances make it a target for toxicological screening methods.

Case Study : A study conducted on synthetic cathinones highlighted the need for comprehensive screening methods to identify new psychoactive substances (NPS) in biological fluids. The analysis included the detection of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating its relevance in forensic investigations .

Pharmacological Research

The pharmacological profile of this compound suggests potential applications in studying its effects on the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit stimulant properties, which may lead to further investigations into their therapeutic potential or risks.

Research Findings :

- Stimulant Activity : Preliminary studies have suggested that derivatives of this compound may possess stimulant effects comparable to other known psychoactive agents. These findings warrant further investigation into their mechanisms of action and potential therapeutic uses .

Wirkmechanismus

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect the dopaminergic and adrenergic systems .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethylhexylon (Hydrochlorid) ähnelt anderen Cathinonen wie Methylon, Ethylon und Butylon. Diese Verbindungen haben eine gemeinsame Grundstruktur, unterscheiden sich aber in der Länge und Art ihrer Alkylketten. Die Einzigartigkeit von N,N-Diethylhexylon (Hydrochlorid) liegt in seiner spezifischen Diethylaminogruppe, die seine pharmakologischen Eigenschaften und seine Potenz beeinflusst .

Ähnliche Verbindungen

- Methylon

- Ethylon

- Butylon

- N-Ethylhexylon

N,N-Diethylhexylon (Hydrochlorid) zeichnet sich durch seine besondere chemische Struktur und die spezifischen Auswirkungen aus, die es auf das zentrale Nervensystem hat .

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone

- Molecular Formula : C17H26ClNO3

- Molecular Weight : 327.85 g/mol

- CAS Number : 17763-17-6

The compound features a benzodioxole moiety which is known for its diverse biological properties, including psychoactive effects and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Psychoactive Effects

Research indicates that compounds with similar structures to 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exhibit psychoactive properties. These effects are primarily mediated through interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception .

2. Analgesic Properties

Studies have shown that this compound may possess analgesic effects. Analgesics that target the central nervous system often modulate pain pathways via opioid and non-opioid mechanisms. The diethylamino group is thought to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration and increasing analgesic efficacy .

3. Antidepressant Activity

The structural similarity to other psychoactive substances suggests potential antidepressant properties. Preliminary findings indicate that it may influence neurotransmitter levels such as serotonin and norepinephrine, which are crucial in mood disorders .

The mechanisms by which 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exerts its biological effects include:

- Serotonergic Modulation : Activation of serotonin receptors can lead to altered mood and perception.

- Inhibition of Reuptake Transporters : Similar compounds often inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated serotonin receptor binding affinity leading to altered behavioral responses in animal models. |

| Study B | Reported analgesic effects in rodent models using doses comparable to those found effective for other analgesics. |

| Study C | Highlighted potential antidepressant-like effects observed in behavioral assays. |

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the safety profile:

Toxicity Information

The compound has been classified with certain hazards:

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXGTEWBHKSOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342248 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-17-6 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.